molecular formula C20H15BrN6O B1139326 Etravirine D4

Etravirine D4

Cat. No.: B1139326
M. Wt: 439.3 g/mol
InChI Key: PYGWGZALEOIKDF-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMC-125 D4, also known as Etravirine D4, is a deuterium-labeled form of Etravirine. Etravirine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. The deuterium labeling in TMC-125 D4 enhances its stability and allows for more precise pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TMC-125 D4 involves the incorporation of deuterium atoms into the Etravirine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Etravirine, followed by the selective introduction of deuterium atoms at specific positions .

Industrial Production Methods: Industrial production of TMC-125 D4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: TMC-125 D4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of TMC-125 D4 .

Scientific Research Applications

TMC-125 D4 has several scientific research applications, including:

Mechanism of Action

TMC-125 D4, like Etravirine, acts as a non-nucleoside reverse transcriptase inhibitor. It binds to the reverse transcriptase enzyme of HIV, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate. The deuterium labeling in TMC-125 D4 does not alter its mechanism of action but enhances its stability and pharmacokinetic properties .

Comparison with Similar Compounds

Comparison: TMC-125 D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterpart, Etravirine. Unlike first-generation inhibitors like Efavirenz and Nevirapine, TMC-125 D4 is effective against HIV strains resistant to these older drugs .

Properties

IUPAC Name

4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl]amino]-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3C)C#N)C)Br)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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